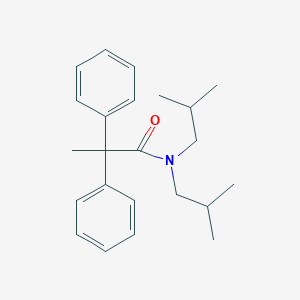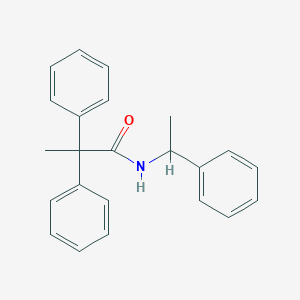![molecular formula C22H20N6OS B286658 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether](/img/structure/B286658.png)
4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of triazolothiadiazole derivatives and has shown promising results in various research applications.
Mécanisme D'action
The mechanism of action of 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether is not yet fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections.
Biochemical and Physiological Effects:
Numerous studies have reported the biochemical and physiological effects of this compound. Some of the most significant effects include its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of various microbial pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether. Some of the most promising future directions include the development of more efficient synthesis methods, the identification of the compound's precise mechanism of action, and the exploration of its potential applications in other scientific research fields such as neuroscience and immunology.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. While further research is needed to fully understand the compound's mechanism of action and potential applications, the current research suggests that this compound could be a valuable tool in the development of new treatments for a variety of diseases and conditions.
Méthodes De Synthèse
The synthesis of 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has been reported in several research papers. One of the most commonly used methods involves the reaction of 2-ethylphenyl hydrazine with 4-nitrophenyl isothiocyanate, followed by the reaction with 5-methyl-1H-pyrazole-4-carboxylic acid hydrazide and 4-aminophenol. The final product is obtained by the reaction of the intermediate with 4-chloromethylphenyl ether.
Applications De Recherche Scientifique
4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has been extensively studied for its potential applications in various scientific research fields. Some of the most promising research applications of this compound include its use as an anti-inflammatory agent, anti-cancer agent, and anti-microbial agent.
Propriétés
Formule moléculaire |
C22H20N6OS |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
6-[1-(2-ethylphenyl)-5-methylpyrazol-4-yl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H20N6OS/c1-4-15-7-5-6-8-19(15)27-14(2)18(13-23-27)21-26-28-20(24-25-22(28)30-21)16-9-11-17(29-3)12-10-16/h5-13H,4H2,1-3H3 |
Clé InChI |
UVAVXUBYPYDQDR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=C(C=N2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC)C |
SMILES canonique |
CCC1=CC=CC=C1N2C(=C(C=N2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)
![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)

![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286583.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)
![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)

![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286590.png)



![N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B286599.png)

